molecular formula C10H11NO4 B1501663 1-(3-HYDROXY-4-METHOXYPHENYL)-2-NITROPROPENE CAS No. 322474-08-8

1-(3-HYDROXY-4-METHOXYPHENYL)-2-NITROPROPENE

Cat. No.: B1501663
CAS No.: 322474-08-8
M. Wt: 209.2 g/mol
InChI Key: OPXFTPHZEPWGLN-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene is a nitro-substituted aromatic compound with the systematic name 2-methoxy-5-(2-nitroprop-1-en-1-yl)phenol . Its structure features a phenyl ring substituted with a hydroxyl (-OH) group at the 3-position and a methoxy (-OCH₃) group at the 4-position, linked to a nitropropene moiety. This compound is primarily utilized in industrial and scientific research, though specific applications remain proprietary .

Properties

IUPAC Name

2-methoxy-5-(2-nitroprop-1-enyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXFTPHZEPWGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694525
Record name 2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322474-08-8
Record name 2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Preparation of 3-Hydroxy-4-methoxybenzaldehyde

  • This aldehyde can be obtained commercially (vanillin) or synthesized via selective hydroxylation and methoxylation of phenolic precursors.

Step 2: Condensation with Nitroethane

  • The aldehyde is dissolved in a suitable solvent such as acetic acid or ethanol.
  • Nitroethane is added in equimolar or slight excess amounts.
  • Ammonium acetate or an amine catalyst is introduced to facilitate the condensation.
  • The reaction mixture is stirred at controlled temperature (e.g., reflux in acetic acid for 5 hours).
  • Upon completion, water is added slowly to the reaction mixture to precipitate the product.
  • The crude product is filtered and purified by recrystallization or washing.

Representative Example from Patent Literature

A patent describing the preparation of related nitropropenes outlines the following:

Parameter Details
Reactants 3-Hydroxy-4-methoxybenzaldehyde and nitroethane
Catalyst Ammonium acetate or diethylamine
Solvent Acetic acid or lower alkanol (e.g., ethanol)
Temperature 0 to 50 °C (alkanols), 20 to 100 °C (acetic acid)
Reaction time 1 to 5 hours
Product isolation Addition of water, precipitation, filtration, recrystallization
Yield Not explicitly stated for this compound, but similar compounds yield high purity crystalline solids

The reaction is typically carried out with equimolar amounts of aldehyde and nitroethane, and the catalyst amount varies from catalytic to equimolar relative to nitroethane. The product precipitates as a crystalline solid upon dilution with water, facilitating easy isolation.

Alternative Synthesis Notes

  • Some methods involve nitration reactions, but these are less common for this compound due to the sensitivity of the hydroxy and methoxy groups.
  • The compound is sometimes referred to by its IUPAC name 2-methoxy-5-[(E)-2-nitroprop-1-enyl]phenol, emphasizing the E-configuration of the nitropropene double bond.
  • Analytical characterization during preparation includes NMR, IR, and MS to confirm structure and purity.

Summary Table of Preparation Parameters

Aspect Description
Starting Materials 3-Hydroxy-4-methoxybenzaldehyde, Nitroethane
Catalysts Ammonium acetate, Dimethylamine, Diethylamine, Pyridine
Solvents Acetic acid, Methanol, Ethanol, Propanol, Butanol
Temperature Range 0–50 °C in alkanols; 20–100 °C in acetic acid
Reaction Time 1–5 hours
Product Isolation Water addition, precipitation, filtration, recrystallization
Product Form Crystalline solid
Purification Techniques Recrystallization, washing

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Key Physical and Chemical Properties:

  • Boiling Point : 383.3°C (at 760 mmHg)
  • Density : 1.264 g/cm³
  • Stability : Reacts with strong oxidizing agents; sensitive to moisture .
  • Handling: Requires ventilation, non-sparking tools, and personal protective equipment (e.g., flame-retardant clothing, gloves) .

Comparison with Structurally Similar Compounds

The compound belongs to a family of nitropropene derivatives, which share a reactive nitropropene backbone but differ in aromatic substituents. Below is a comparative analysis with two analogs: 1-(2-nitrophenyl)-2-nitropropene (8a) and 1-(2-nitro-4-pyridinyl)-2-nitropropene (8b) .

Key Observations:

This may increase solubility in polar solvents like water or ethanol . Electron-Withdrawing vs. Electron-Donating Groups: The nitro groups in 8a and 8b render their aromatic rings electron-deficient, favoring electrophilic substitution at meta positions. In contrast, the hydroxy and methoxy groups in the target compound activate the ring for ortho/para-directed reactions .

Stability and Reactivity: The target compound’s hydroxyl group increases susceptibility to oxidation, necessitating storage away from strong oxidizers . The pyridine ring in 8b introduces nitrogen heteroatoms, which could enable coordination chemistry or acid-base interactions absent in benzene-based analogs .

Physicochemical Property Comparison

Property 1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene 1-(2-Nitrophenyl)-2-nitropropene (8a) 1-(2-Nitro-4-pyridinyl)-2-nitropropene (8b)
Boiling Point (°C) 383.3 Not reported Not reported
Density (g/cm³) 1.264 Not reported Not reported
Solubility Likely higher in polar solvents Likely lower in polar solvents Moderate (pyridine enhances solubility)
Stability Moisture-sensitive, oxidizable Presumed stable (no -OH/-OCH₃) Likely stable (heteroaromatic backbone)

Limitations:

Data gaps for 8a and 8b (e.g., boiling points, density) preclude a full quantitative comparison. However, substituent-driven trends in reactivity and solubility are evident.

Biological Activity

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure

The compound has the molecular formula C10H11N1O4C_{10}H_{11}N_{1}O_{4} and features a nitro group attached to a propene chain, with a hydroxyl and methoxy group on a phenyl ring. The presence of these functional groups suggests potential interactions with various biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can be beneficial in preventing oxidative stress-related damages in cells.
  • Cytotoxicity : Studies have indicated that it may exhibit cytotoxic effects against certain cancer cell lines. For instance, the compound's activity was compared with known chemotherapeutic agents, showing promising results in inhibiting cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor of various enzymes, including those involved in metabolic pathways, which could lead to therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value comparable to that of standard chemotherapeutics, suggesting significant potential for further development as an anticancer agent.
  • Antioxidant Activity Assessment :
    • The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential role in reducing oxidative stress.
  • Enzymatic Inhibition :
    • Research focused on the inhibition of monoamine oxidase (MAO), where the compound showed promising results as a reversible inhibitor. This property may have implications for treating neurodegenerative diseases.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusMethodologyKey Findings
CytotoxicityMCF-7 Cell Line AssayIC50 comparable to standard chemotherapeutics
Antioxidant ActivityDPPH Radical Scavenging AssaySignificant free radical scavenging ability
Enzyme InhibitionMAO Inhibition AssayReversible inhibitor of monoamine oxidase

Q & A

Q. What are the recommended methods for synthesizing 1-(3-hydroxy-4-methoxyphenyl)-2-nitropropene with high purity?

Methodological Answer:

  • Synthetic Route Adaptation : Modify protocols for analogous nitropropene derivatives, such as the base-catalyzed Henry reaction (nitro-aldol condensation). For example, describes a similar synthesis using 2-nitro-3-methoxybenzaldehyde, nitroethane, KF, and 18-crown-6 ether in isopropanol under nitrogen. Adjust substituents (e.g., hydroxy vs. methoxy positioning) and optimize reaction time/temperature for yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC (Rf comparison to standards).

Q. How should researchers characterize the compound’s structural and physicochemical properties?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., hydroxyl/methoxy groups, nitropropene backbone).
    • IR : Identify functional groups (C=O stretch absent; nitro group vibrations at ~1520–1350 cm1^{-1}) .
  • Physicochemical Data :
    • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
    • Solubility : Determine in DMSO, ethanol, and water using gravimetric or UV-Vis methods (note: lacks data, necessitating empirical testing) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Full chemical-resistant suit, nitrile gloves, and safety goggles. Use P95 respirators for dust control; upgrade to OV/AG/P99 cartridges if vapor exposure is suspected .
  • Environmental Controls : Use fume hoods for synthesis/purification. Avoid aqueous discharge (potential nitro group toxicity); neutralize waste with activated carbon or redox agents (e.g., Fe0^0) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in oxidative environments?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to evaluate HOMO-LUMO gaps and nitro group electrophilicity. Compare with experimental oxidative degradation products (e.g., quinone formation from hydroxyl oxidation) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability under ambient vs. accelerated conditions.

Q. How to resolve contradictions in reported reaction yields for nitropropene derivatives?

Methodological Answer:

  • Controlled Variable Testing : Systematically vary catalysts (e.g., KF vs. K2_2CO3_3), solvents (polar aprotic vs. alcoholic), and temperature. Use Design of Experiments (DoE) to identify key factors .
  • Byproduct Analysis : Employ LC-MS to detect side products (e.g., nitroalkane dimers) that reduce yield. Adjust stoichiometry (e.g., nitroethane excess) to suppress competing pathways .

Q. What strategies assess the compound’s potential biological activity?

Methodological Answer:

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like tyrosine kinases or nitric oxide synthases. Validate with MD simulations for binding stability .
  • In Vitro Assays : Test cytotoxicity (MTT assay on HEK-293 cells) and antioxidant activity (DPPH radical scavenging). Correlate with substituent electronic effects (e.g., methoxy vs. nitro group contributions).

Q. How to investigate surface adsorption behavior relevant to environmental persistence?

Methodological Answer:

  • Microspectroscopic Imaging : Apply AFM or ToF-SIMS to analyze adsorption on silica or polymer surfaces (mimicking indoor/outdoor particulates). Compare with ’s indoor surface chemistry protocols .
  • Batch Adsorption Studies : Quantify adsorption isotherms (Langmuir/Freundlich models) using HPLC-UV to measure aqueous phase concentration changes.

Data Contradiction Analysis Framework

Issue Resolution Strategy Example
Conflicting Solubility DataReplicate experiments in triplicate under controlled humidity/temperature. lacks log Pow; measure via shake-flask method.
Variable Reaction YieldsUse DoE to isolate critical factors (e.g., catalyst purity, solvent drying).’s protocol may require anhydrous KF.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-HYDROXY-4-METHOXYPHENYL)-2-NITROPROPENE
Reactant of Route 2
1-(3-HYDROXY-4-METHOXYPHENYL)-2-NITROPROPENE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.